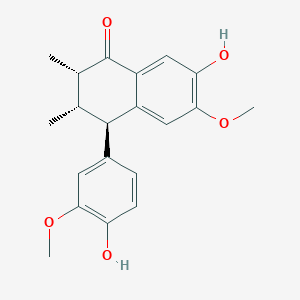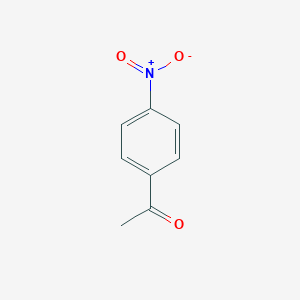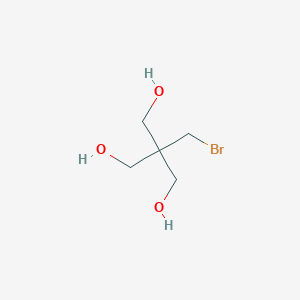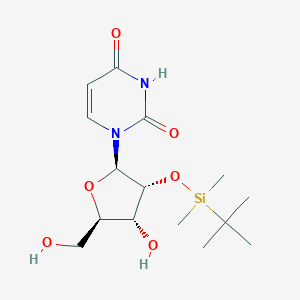
9,9-Diphenylfluorene
Overview
Description
9,9-Diphenylfluorene is an organic compound with the molecular formula C25H18. It is a derivative of fluorene, where two phenyl groups are attached to the 9th carbon of the fluorene structure. This compound is known for its aromaticity and is typically found as a pale yellow solid. It exhibits excellent photophysical and electronic properties, making it valuable in various applications, particularly in organic optoelectronic devices .
Mechanism of Action
Target of Action
It is known to be used in the synthesis of organic light-emitting diodes (oleds) , suggesting that its targets could be the components involved in light emission in these devices.
Mode of Action
9,9-Diphenylfluorene is involved in the generation of Aggregation-Induced Delayed Fluorescence (AIDF) in OLEDs . This process involves the compound interacting with its targets to emit light.
Biochemical Pathways
Its role in oleds suggests it may influence the pathways related to light emission in these devices .
Result of Action
The primary result of this compound’s action is the generation of light in OLEDs . This is achieved through the process of Aggregation-Induced Delayed Fluorescence .
Action Environment
The action of this compound is influenced by environmental factors such as temperature . It is stable under general conditions but can decompose under high temperature or high energy conditions to produce harmful substances .
Biochemical Analysis
Biochemical Properties
It is known that the compound has excellent photophysical properties, which suggests that it may interact with certain enzymes, proteins, and other biomolecules in a unique way
Cellular Effects
Given its photophysical properties, it is possible that 9,9-Diphenylfluorene could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It would be interesting to investigate any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
It would be interesting to investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 9,9-Diphenylfluorene involves the reaction of diphenylmethane with benzyl bromide in the presence of a strong base, such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through a similar approach but often involves optimized reaction conditions to enhance yield and purity. The use of catalysts and controlled reaction environments are typical strategies to achieve efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of fluorenone derivatives.
Reduction: Reduction of this compound can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of diphenylfluorene alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens (chlorine, bromine), nitro compounds, often in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Diphenylfluorene alcohols.
Substitution: Various substituted diphenylfluorenes depending on the reagents used.
Scientific Research Applications
9,9-Diphenylfluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are explored for their potential biological activities, including as fluorescent probes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is a key material in the production of organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and other optoelectronic devices due to its excellent photophysical properties
Comparison with Similar Compounds
9,9-Dimethylfluorene: Similar in structure but with methyl groups instead of phenyl groups.
9,9-Diphenyl-9-silafluorene: Contains a silicon atom in place of the central carbon.
9,9-Diphenyl-9-germafluorene: Contains a germanium atom in place of the central carbon.
Uniqueness: 9,9-Diphenylfluorene is unique due to its combination of phenyl groups, which provide enhanced stability and electronic properties compared to its analogs. This makes it particularly valuable in applications requiring high photophysical performance, such as OLEDs and other optoelectronic devices .
Properties
IUPAC Name |
9,9-diphenylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQXUNGELBDWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328736 | |
| Record name | 9,9-diphenylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20302-14-1 | |
| Record name | 20302-14-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,9-diphenylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Diphenylfluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














